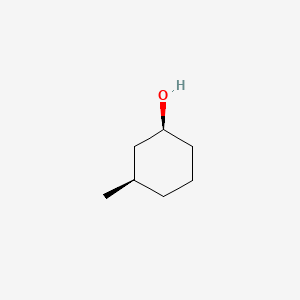

(1S,3R)-3-methylcyclohexan-1-ol

Description

Properties

IUPAC Name |

(1S,3R)-3-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSABYAWKQAHBT-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-79-5 | |

| Record name | cis-3-Methylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

NADPH-Dependent Dehydrogenase Systems

The stereoselective reduction of prochiral ketones like (+)-3-methylcyclohexanone to (1S,3R)-3-methylcyclohexan-1-ol is achieved using glucose dehydrogenase (GDH) and NADPH cofactors. Roth et al. (2020) reported a diastereoselective reaction in aqueous buffer (pH 7.5, 30°C) with Bacillus subtilis-derived GDH, achieving 99% yield and >98% diastereomeric excess (de). The system employs D-glucose as a sacrificial substrate for NADPH regeneration, ensuring catalytic efficiency (Table 1).

Table 1: Enzymatic Reduction Conditions and Outcomes

| Enzyme | Cofactor | pH | Temp (°C) | Yield (%) | de (%) |

|---|---|---|---|---|---|

| GDH (B. subtilis) | NADPH | 7.5 | 30 | 99 | >98 |

| YqjM-v1 (E. coli) | NADPH | 8.8 | 20 | 95 | 99 |

This method’s scalability is limited by cofactor costs, but immobilized enzyme systems have improved operational stability.

One-Pot Biocatalytic Cascades

Concurrent Ene-Reductase/Imine Reductase Systems

A concurrent two-step cascade using Old Yellow Enzyme 2 (OYE2) and imine reductase (IRed) converts α,β-unsaturated ketones to this compound in a single pot. Under optimized conditions (1 M HCOONH₄ buffer, pH 8.8, 30°C), OYE2 first reduces the ketone to a chiral alcohol, followed by IRed-mediated reductive amination. This approach achieves 90% conversion in 24 h with 50 μM enzyme loading, though substrate inhibition at >10 mM concentrations necessitates fed-batch strategies.

Sequential Ozonolysis/Reduction

Dehnert and Kwon (2024) developed a chemical-enzymatic hybrid method starting from (–)-isopulegol. Ozonolysis at –78°C in methanol cleaves the cyclohexene ring, followed by FeSO₄·7H₂O-mediated reductive workup to yield this compound in 85% yield (Scheme 1). The stereochemical outcome is dictated by the starting material’s configuration, avoiding racemization through low-temperature quenching.

Scheme 1:

Oxidative Rearrangement and Reductive Cascades

Laccase/TEMPO-Mediated Rearrangement

A chemo-enzymatic route leverages laccase from Trametes versicolor and TEMPO⁺BF₄⁻ to oxidize allylic alcohols to enones, followed by ene-reductase (ER) and alcohol dehydrogenase (ADH) cascades. For example, (1S,3S)-3-methylcyclohexanol is oxidized to the enone intermediate, which ER reduces to this compound with 70% overall yield and >99% de. Buffer pH critically influences laccase activity, with optimal performance at pH 5.2 under O₂ atmosphere.

Integrated Three-Step Biocatalysis

A one-pot system combining oxidative rearrangement, ER, and ADH steps exemplifies modular synthesis. Starting from 50 mM substrate, the process achieves 65% yield via:

-

Oxidation: Laccase/TEMPO⁺BF₄⁻ at pH 5.2 (24 h).

-

Reduction: OYE1 ene-reductase (30°C, NADPH).

-

Final Reduction: ADH from Lactobacillus brevis (50°C, NAD⁺).

This method’s main limitation is enzyme compatibility, requiring sequential pH and temperature adjustments.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Key Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic Reduction | 99 | High | Moderate | Low |

| One-Pot Biocatalysis | 90 | Very High | High | Moderate |

| Ozonolysis/Reduction | 85 | Moderate | Low | High |

| Oxidative Rearrangement | 70 | High | Moderate | Moderate |

Enzymatic methods dominate in stereocontrol but face cost barriers, while chemical routes like ozonolysis offer scalability at the expense of harsh conditions .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (1S,3R)-3-methylcyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to (1S,3R)-3-methylcyclohexane using strong reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in diethyl ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine for halogenation or tosyl chloride in pyridine for tosylation.

Major Products Formed

Oxidation: (1S,3R)-3-methylcyclohexanone.

Reduction: (1S,3R)-3-methylcyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(1S,3R)-3-methylcyclohexan-1-ol serves as an important intermediate in organic synthesis. Its unique stereochemistry allows it to be utilized in the construction of other chiral compounds. The compound can be transformed into various derivatives through functional group modifications, making it a versatile building block in synthetic chemistry.

Table 1: Key Transformations Involving this compound

Catalysis

Recent studies have highlighted the role of this compound in catalytic processes. It has been used as a substrate in the Meerwein-Ponndorf-Verley (MPV) reduction, where it acts as a hydride donor to reduce ketones to their corresponding alcohols. This reaction is notable for its selectivity and efficiency.

Case Study: MPV Reduction Using MOF-808 Catalyst

A study demonstrated the effectiveness of the Zr-containing MOF-808 catalyst for the diastereoselective reduction of 3-methylcyclohexanone to this compound. The reaction conditions included using isopropanol as a solvent and hydride source, achieving complete conversion within six hours. The selectivity for the cis product was notably high, showcasing the utility of this compound in asymmetric synthesis .

Table 2: Catalytic Performance of MOF-808 in MPV Reduction

| Catalyst | Solvent | Time (h) | Conversion (%) | Diastereoselectivity (%) |

|---|---|---|---|---|

| MOF-808 | iPrOH | 6 | 100 | 75 |

| UiO-66 | iPrOH | 24 | 98 | 68 |

| Zr/SBA | iPrOH | 6 | 100 | 75 |

Applications in Proteomics

This compound has been identified as a useful compound in proteomics research. Its properties make it suitable for use as a solvent or reagent in various biochemical assays and analyses .

Mechanism of Action

The mechanism of action of (1S,3R)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: Cis vs. Trans Configuration

Cis-3-Methylcyclohexan-1-ol (1R,3S)

- Structure : The enantiomer (1R,3S)-3-methylcyclohexan-1-ol shares identical physical properties (e.g., molecular weight, boiling point) but differs in optical rotation.

- Synthesis: Produced via Meerwein–Ponndorf–Verley reduction of 3-methylcyclohexanone using Zr-MOF-808, favoring the cis isomer due to equatorial hydroxyl stability .

- Applications : Used in asymmetric catalysis and fragrance industries.

Trans-3-Methylcyclohexan-1-ol

- Structure : The hydroxyl group adopts an axial position, increasing steric hindrance and reducing thermodynamic stability compared to the cis isomer .

- Synthesis : Less common; typically requires kinetic control or specialized catalysts to favor axial hydroxyl placement.

Comparison Table

Alkyl-Substituted Cyclohexanols

3-Propylcyclohexan-1-ol (1R,3S)

- Structure : Features a longer propyl chain at position 3, increasing hydrophobicity and boiling point compared to the methyl analog.

- Applications : Explored in polymer plasticizers and surfactant formulations .

3-(Hydroxymethyl)cyclohexan-1-ol

- Structure : Additional hydroxymethyl group enhances polarity and hydrogen-bonding capacity.

- Synthesis : Prepared via hydroxylation of cyclohexene derivatives or reduction of ketones .

- Applications: Potential monomer for biodegradable polymers.

Comparison Table

Amino- and Heterocyclic-Substituted Analogs

(1R,3S)-3-Methoxycyclohexan-1-amine Hydrochloride

3-{2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-Dimethylhept-3-en-2-yl]-7a-Methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol

- Structure : Complex terpene-derived structure with multiple stereocenters.

- Applications : Studied for anti-inflammatory properties .

Comparison Table

Key Research Findings

Stereoselective Synthesis: MOF-808 catalyzes the diastereoselective reduction of 3-methylcyclohexanone to the cis isomer with >90% selectivity, highlighting the role of catalyst design in stereochemical outcomes .

Cost-Effective Production : The hydrodealkenylation route converts (-)-isopulegol ($14/mol) into this compound, which is valued at $193,000/mol as a pharmaceutical intermediate .

Thermodynamic vs. Kinetic Control : Cis isomers dominate in equilibrium conditions due to equatorial stability, whereas trans isomers require kinetic trapping .

Biological Activity

(1S,3R)-3-methylcyclohexan-1-ol, also known as 3-methylcyclohexanol, is a cyclic alcohol with the molecular formula CHO and a CAS number of 24965-92-2. This compound has gained attention in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, and applications.

The compound has a boiling point of approximately 174 °C and exhibits stereochemical properties that influence its reactivity and interactions with biological systems. The specific stereochemistry of this compound is crucial for its biological activity, as it can influence the binding affinity to various receptors.

Pharmacological Effects

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Some studies suggest that cyclic alcohols like this compound possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing various diseases.

- Flavoring Agent : The compound is utilized in the food industry as a flavoring agent due to its pleasant odor profile. Its sensory properties have been studied to understand its impact on human perception.

- Potential Therapeutic Applications : Due to its structural similarity to other biologically active compounds, there is ongoing research into its potential therapeutic roles, particularly in drug development targeting specific receptors.

Synthesis

This compound can be synthesized through various methods, including:

- The reduction of 3-methylcyclohexanone using hydride sources in the presence of catalysts such as Zr-containing metal-organic frameworks (MOFs) .

- The transformation of precursors like isopulegol .

Study on Antioxidant Activity

A study examined the antioxidant capacity of this compound compared to other cyclic alcohols. The results indicated that it exhibited significant free radical scavenging activity, suggesting potential applications in food preservation and health supplements.

Flavor Profile Analysis

Another research focused on the sensory evaluation of this compound as a flavoring agent. Panelists noted its sweet and floral notes, making it suitable for use in confectionery products .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Configuration | Boiling Point (°C) | Unique Features |

|---|---|---|---|---|

| (1S,3R)-3-Methylcyclohexanol | CHO | (1S, 3R) | 174 | Distinct stereochemistry influencing activity |

| Cis-3-Methylcyclohexanol | CHO | Cis | 173 | Different spatial arrangement |

| Cyclohexanol | CHO | - | 161 | Lacks methyl substituent |

| Trans-3-Methylcyclohexanol | CHO | Trans | 175 | Unique trans configuration |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1S,3R)-3-methylcyclohexan-1-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The hydrodealkenylative cleavage of C(sp³)–C(sp²) bonds is a validated route for synthesizing this compound with high diastereoselectivity. Key steps include using a Pd/C catalyst under hydrogenation conditions and optimizing solvent polarity (e.g., ethanol/water mixtures) to favor the desired stereoisomer . Chiral HPLC or polarimetry should be employed post-synthesis to confirm enantiomeric excess (≥98%).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Fractional distillation under reduced pressure (40–60°C at 10 mmHg) is effective for crude separation. Subsequent recrystallization in hexane/ethyl acetate (3:1 v/v) at −20°C enhances purity. Monitor purity via GC-MS with a chiral stationary phase (e.g., β-cyclodextrin columns) to resolve stereoisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., axial-equatorial proton interactions in cyclohexanol derivatives) and NOE experiments .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches.

- GC-MS : Use NIST reference data (m/z 128 for molecular ion) for fragmentation pattern validation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of this compound synthesis?

- Methodological Answer : Isotopic labeling (e.g., deuterium at the methyl group) combined with kinetic isotope effect (KIE) studies can track hydrogenation pathways. Computational modeling (DFT calculations) of transition states provides insights into steric and electronic factors governing diastereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.